3-Amino-6-(methylthio)pyridazine
CAS No.: 39539-67-8
Cat. No.: VC3803496
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39539-67-8 |
---|---|
Molecular Formula | C5H7N3S |
Molecular Weight | 141.2 g/mol |
IUPAC Name | 6-methylsulfanylpyridazin-3-amine |
Standard InChI | InChI=1S/C5H7N3S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) |
Standard InChI Key | ZDISBPCSJYBKFJ-UHFFFAOYSA-N |
SMILES | CSC1=NN=C(C=C1)N |
Canonical SMILES | CSC1=NN=C(C=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Amino-6-(methylthio)pyridazine (C₅H₇N₃S) has a molecular weight of 141.20 g/mol and is systematically named 6-(methylsulfanyl)pyridazin-3-amine . Its structure comprises a pyridazine ring—a six-membered heterocycle with two adjacent nitrogen atoms—functionalized with an electron-donating amino (-NH₂) group at position 3 and a hydrophobic methylthio (-S-CH₃) group at position 6 (Figure 1). The compound’s IUPAC name and alternative synonyms are summarized below:
Table 1: Nomenclature of 3-Amino-6-(methylthio)pyridazine
Identifier | Value |
---|---|
CAS Registry Number | 39539-67-8 |
IUPAC Name | 6-(Methylsulfanyl)pyridazin-3-amine |
Common Synonyms | 3-Amino-6-(methylthio)pyridazine; 6-Methylthio-pyridazin-3-amine |
The planar pyridazine ring facilitates π-π stacking interactions in biological systems, while the methylthio group enhances lipophilicity, influencing membrane permeability .
Structural Elucidation
X-ray crystallography and NMR spectroscopy confirm the compound’s planar geometry. Key spectral features include:
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¹H NMR (DMSO-d₆): δ 7.34 (s, 1H, H5), 6.84 (s, 1H, H4), 6.63 (d, 2H, NH₂) .
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¹³C NMR: Peaks at 162.1 ppm (C3-NH₂), 138.5 ppm (C6-SCH₃), and 113.4–125.8 ppm (pyridazine carbons) .
The methylthio group’s electron-withdrawing nature slightly deshields adjacent protons, as observed in the downfield shift of H5 .
Synthetic Methodologies
Nucleophilic Substitution Strategies
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) of 3,6-dichloropyridazine. Ammonia replaces the C3 chlorine to form the amino group, while methanethiolate substitutes the C6 chlorine to introduce the methylthio moiety .
Table 2: Optimization of Synthetic Conditions
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (GC) |
---|---|---|---|---|
DMF | 100 | 9 | 90.6 | 98.76 |
Acetonitrile | 120 | 7 | 93.8 | 99.07 |
Methanol | 85 | 5 | 91.4 | 99.00 |
Reaction efficiency depends on solvent polarity, with dipolar aprotic solvents like DMF enhancing nucleophilicity. Elevated temperatures (100–180°C) accelerate substitution but may promote side reactions .
Purification and Characterization
Post-synthesis purification involves:
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Evaporative Concentration: Removal of volatile solvents under reduced pressure.
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Recrystallization: Ethanol/water mixtures yield crystals with >98% purity.
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Column Chromatography: Silica gel (ethyl acetate/hexane) resolves residual impurities .
Physicochemical Properties
Thermal Stability
The compound exhibits a sharp melting point at 207.3–209.5°C, indicative of high crystallinity. Thermogravimetric analysis (TGA) shows decomposition above 250°C, consistent with aromatic heterocycles .
Solubility Profile
3-Amino-6-(methylthio)pyridazine is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents:
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DMF: 25 mg/mL
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DMSO: 30 mg/mL
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Acetonitrile: 15 mg/mL
Lipophilicity (logP = 1.8) aligns with its methylthio group, favoring passive diffusion across biological membranes .
Biological Activity and Applications
Derivative | Mtb MIC₉₀ (μM) | Mm MIC₉₀ (μM) |
---|---|---|
6-Benzylthio analog | 1.44 | 0.72 |
6-Methylthio analog | 1.26 | 0.15 |
Role in Medicinal Chemistry
The compound serves as a precursor to imidazo[1,2-b]pyridazines—scaffolds with broad-spectrum antimicrobial properties. Strategic functionalization at C2 and C6 positions modulates target selectivity and pharmacokinetic profiles .
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